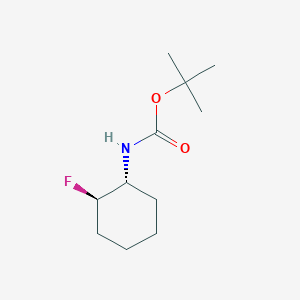

trans-N-Boc-2-fluorocyclohexylamine

Description

Significance of Fluorine in Amine Chemistry for Advanced Synthetic Design

The introduction of fluorine into amine-containing molecules imparts unique physicochemical properties that are highly sought after in synthetic design. alfa-chemistry.comtandfonline.com The high electronegativity of fluorine significantly influences the electronic environment of the entire molecule, leading to predictable and controllable modifications of its characteristics. tandfonline.comacs.org

Impact of Fluorine on Amine Basicity and Electronic Distribution in Synthetic Contexts

Fluorine's strong electron-withdrawing nature has a profound effect on the basicity of nearby amine groups. acs.orgyuntsg.com By pulling electron density away from the nitrogen atom, fluorine reduces the amine's ability to accept a proton, thereby lowering its pKa value. acs.orgyuntsg.com This modulation of basicity is a critical tool for synthetic chemists, as it can enhance a molecule's bioavailability by improving its ability to permeate cellular membranes. tandfonline.comnih.gov For instance, β-fluorination of an amino group can significantly alter the basicity of the vicinal amino group, leading to enhanced lipophilicity and biological activity. nih.gov The introduction of fluorine can also increase metabolic stability by making adjacent C-H bonds more resistant to enzymatic oxidation. alfa-chemistry.comtandfonline.com

Role of Fluorinated Motifs in Complex Molecular Architectures

Beyond its influence on basicity, the inclusion of fluorine can dictate the conformational preferences of a molecule. acs.orgbeilstein-journals.org The polarized C-F bond can participate in electrostatic and hyperconjugative interactions, which can stabilize specific three-dimensional arrangements. beilstein-journals.org These conformational effects are crucial in the design of complex molecules where a specific shape is required for biological activity. beilstein-journals.org The relatively small size of the fluorine atom allows it to be incorporated into a molecule as a hydrogen mimic with minimal steric disruption, while significantly altering the molecule's electronic properties. tandfonline.com This unique combination of features makes fluorinated motifs invaluable in constructing complex molecular scaffolds with tailored properties. nih.govnih.govgeorgiasouthern.edunih.govpolimi.it

The tert-Butoxycarbonyl (Boc) Protecting Group in Chiral Amine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.net Its popularity stems from its ease of introduction and removal under specific and mild conditions, which is essential for the multi-step synthesis of complex molecules. researchgate.netmasterorganicchemistry.com

Strategic Application of N-Boc Protection for Stereochemical Control

In the synthesis of chiral amines, protecting groups like the Boc group are instrumental in controlling the stereochemistry of reactions. numberanalytics.com By temporarily masking the reactivity of the amine, the Boc group allows other transformations to occur at different parts of the molecule without affecting the amine functionality. organic-chemistry.org This is particularly important in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral molecule. numberanalytics.com The Boc group can be used to direct the stereochemical outcome of a reaction, ensuring the formation of the desired stereoisomer. numberanalytics.comorgsyn.org

Structure

3D Structure

Properties

Molecular Formula |

C11H20FNO2 |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2R)-2-fluorocyclohexyl]carbamate |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |

InChI Key |

JMBBUHQGZLAHBD-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1F |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1F |

Origin of Product |

United States |

Stereochemical Aspects and Conformational Analysis of Trans N Boc 2 Fluorocyclohexylamine

Cyclohexane (B81311) Conformational Preferences with Fluorine and Aminocarbamate Substituents

The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle and torsional strain. The introduction of substituents disrupts this ideal geometry, leading to distinct conformational preferences.

In a cyclohexane ring, substituents can occupy either axial or equatorial positions. For a trans-1,2-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial). youtube.comlibretexts.org Generally, the diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain. libretexts.orglibretexts.org In the case of cis-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial, and ring flipping results in another axial/equatorial conformation of roughly equal energy. youtube.comlibretexts.org

The conformational equilibrium of trans-N-Boc-2-fluorocyclohexylamine is primarily governed by the steric bulk of the N-Boc (tert-butoxycarbonyl) group and the electronic effects of the fluorine atom. The N-Boc group is considered bulky and will strongly prefer an equatorial position to minimize steric strain. d-nb.infovulcanchem.com The fluorine atom, being the smallest of the halogens, has a smaller steric footprint. st-andrews.ac.uk

While fluorine is small, its high electronegativity introduces significant electronic interactions. st-andrews.ac.uk In some fluorinated cyclohexanes, an axial orientation of fluorine can be stabilized by hyperconjugative interactions. researchgate.net However, in the case of trans-N-Boc-2-fluorocyclohexylamine, the dominant factor is the steric demand of the large N-Boc group. Therefore, the conformational equilibrium will overwhelmingly favor the chair conformation where the N-Boc group is in the equatorial position. Consequently, the fluorine atom will also be in an equatorial position in the most stable conformer.

It has been noted in studies of related 2-fluorocyclohexanone (B1314666) analogs that the N-Boc group has a small electronic effect on the conformational energies, with steric interactions being more dominant. d-nb.info The preference for the diequatorial conformer minimizes steric repulsions and leads to the most stable arrangement of the molecule.

A-values provide a quantitative measure of the steric bulk of a substituent, representing the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -F | ~0.25-0.35 |

| -NH₂ | ~1.4-1.7 |

| -N-Boc | > 2.1 (estimated) |

| -CH₃ | 1.74 |

| -C(CH₃)₃ | ~5.0 |

Data compiled from various sources. The A-value for the N-Boc group is an estimation based on its steric bulk, which is greater than an isopropyl group (A-value ≈ 2.15 kcal/mol) but likely less than a tert-butyl group.

The A-value for fluorine is relatively small, indicating a modest preference for the equatorial position. pearson.com In contrast, the amino group has a more significant A-value, and the N-Boc group, due to its large tert-butyl component, has a very large A-value, strongly favoring the equatorial orientation. wikipedia.org

In trans-N-Boc-2-fluorocyclohexylamine, the diaxial conformer would experience significant steric strain from the axial N-Boc group interacting with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). libretexts.org The diequatorial conformer avoids these major steric clashes, making it the overwhelmingly favored conformation. While there is a gauche interaction between the equatorial fluorine and the equatorial N-Boc group, this is energetically much less costly than the diaxial interactions.

Stereochemical Outcomes in Advanced Synthetic Transformations

The defined conformational preference of trans-N-Boc-2-fluorocyclohexylamine has significant implications for its use in synthesis, influencing the stereochemical outcome of reactions.

The synthesis of chiral fluorinated amines often relies on stereoselective reactions where the existing stereocenters of a starting material, such as trans-N-Boc-2-fluorocyclohexylamine, direct the formation of new stereocenters. The locked diequatorial conformation of the cyclohexane ring provides a predictable three-dimensional framework.

For example, in reactions involving the amine or the adjacent C-F bond, reagents will approach the ring from the less sterically hindered face. The bulky equatorial N-Boc group can effectively shield one face of the molecule, directing incoming reagents to the opposite face, thus controlling diastereoselectivity.

In enantioselective synthesis, if a chiral version of trans-N-Boc-2-fluorocyclohexylamine is used (e.g., (1R,2R) or (1S,2S)), its inherent chirality can be transferred to the product. The well-defined spatial arrangement of the fluorine and N-Boc groups can influence the transition state energies of competing reaction pathways, favoring the formation of one enantiomer over the other.

| Reaction Type | Stereochemical Control Element | Expected Outcome |

| Nucleophilic addition to an adjacent carbonyl | Steric hindrance from equatorial N-Boc group | High diastereoselectivity |

| Epoxidation of an adjacent double bond | Directing effect of the amine or fluorine | Diastereoselective formation of the epoxide |

| Asymmetric catalysis | Chiral ligand and substrate chirality | High enantioselectivity |

This table provides illustrative examples of how the stereochemistry of the starting material can influence synthetic outcomes.

Reactions at the stereogenic centers of trans-N-Boc-2-fluorocyclohexylamine (C1 and C2) can proceed with either retention or inversion of configuration. The outcome depends on the reaction mechanism.

For instance, in a nucleophilic substitution reaction at C2 (the carbon bearing the fluorine), an SN2 mechanism would lead to an inversion of configuration, transforming the trans isomer into a cis product. Conversely, a reaction proceeding through a double inversion mechanism or a mechanism involving a neighboring group participation by the N-Boc protected amine could result in retention of the trans stereochemistry.

The stability of the diequatorial conformation of the starting material plays a critical role. For an SN2 reaction to occur at C2, the nucleophile must attack from the axial position. This approach is sterically accessible in the diequatorial conformer. The analysis of the product's stereochemistry provides valuable insight into the reaction mechanism at play.

Intramolecular Interactions and Their Conformational Impact in trans-N-Boc-2-fluorocyclohexylamine*

The conformational preference of substituted cyclohexanes is dictated by a delicate balance of intramolecular forces. In trans-N-Boc-2-fluorocyclohexylamine, the spatial arrangement of the fluorine atom and the N-Boc-amino group is governed by competing steric and stereoelectronic interactions. Furthermore, insights from analogous fluorinated compounds suggest the potential role of intramolecular hydrogen bonding in influencing conformational stability.

Analysis of Steric and Stereoelectronic Interactions within the Cyclohexyl Ring

The conformational equilibrium of a substituted cyclohexane ring involves the interconversion between two chair forms. For a trans-1,2-disubstituted cyclohexane, one chair conformer will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). youtube.com

In the case of trans-N-Boc-2-fluorocyclohexylamine, the diequatorial conformer is generally favored to minimize steric hindrance. The bulky tert-butoxycarbonyl (Boc) group experiences significant destabilizing 1,3-diaxial interactions in an axial position. Similarly, while fluorine is a relatively small atom, it also prefers the less sterically crowded equatorial position. beilstein-journals.org

However, beyond simple steric considerations, stereoelectronic effects play a crucial role. These effects arise from the interaction of electron orbitals and can sometimes favor conformations that are sterically less favorable. wikipedia.org Key stereoelectronic interactions in fluorinated systems include:

The Gauche Effect: This phenomenon describes the tendency of certain molecules to adopt a gauche conformation (substituents approximately 60° apart) over a sterically preferred anti conformation. The effect is prominent in molecules with electronegative substituents, like 1,2-difluoroethane, where the gauche form is more stable. wikipedia.org This stabilization is often explained by hyperconjugation. wikipedia.orgwikipedia.org

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ*). In fluorinated cyclohexanes, a key stabilizing interaction is the donation from a C–H bonding orbital into the antibonding orbital of the C–F bond (σC–H → σC–F). beilstein-journals.orgwikipedia.org This interaction is geometrically dependent and is maximized when the interacting orbitals are anti-periplanar, which can influence the conformational equilibrium. In a study of cis-2-halocyclohexylamines, strong hyperconjugative interactions (σC–H → σC–X) were found to be a dominant factor in stabilizing the conformer where the halogen is equatorial and the amine is axial, making the equilibrium largely insensitive to solvent or halogen size. beilstein-journals.org

The final conformational preference is a result of the competition between these stabilizing stereoelectronic effects and destabilizing steric repulsions. beilstein-journals.orgst-andrews.ac.uk In many simple fluorinated cyclohexanes, steric effects tend to dominate, resulting in a preference for the conformer with an equatorial fluorine. beilstein-journals.org However, in systems like 2-fluorocyclohexanone, the equilibrium is highly sensitive to the environment; the axial conformer is preferred in the gas phase, while the equatorial conformer dominates in polar solvents. d-nb.infobeilstein-journals.org

| Compound | Solvent | Major Conformer | Population (%) | Reference |

|---|---|---|---|---|

| cis-2-Fluorocyclohexylamine | Dichloromethane-d2 | Equatorial-F, Axial-NH2 | 90% | beilstein-journals.org |

| cis-2-Fluorocyclohexylamine | Methanol-d4 | Equatorial-F, Axial-NH2 | 95% | beilstein-journals.org |

| 2-Fluorocyclohexanone | Gas Phase (Vacuum) | Axial-F | 64% | beilstein-journals.org |

| 2-Fluorocyclohexanone | DMSO | Equatorial-F | 98% | beilstein-journals.org |

Intramolecular Hydrogen Bonding in Analogous Fluorinated Cyclohexanol Systems

While the C-F bond is a poor hydrogen bond acceptor, intramolecular hydrogen bonds involving fluorine (e.g., O-H···F or N-H···F) can occur, especially in systems where the geometry enforces proximity between the donor and acceptor groups. soton.ac.uknih.gov These interactions, though weak, can significantly influence the conformational landscape. unicamp.brresearchgate.net

Direct studies on trans-N-Boc-2-fluorocyclohexylamine are limited, but research on analogous compounds provides valuable insights. A study on 2-fluoro-phenylaminocyclohexanol, which has both N-H and O-H groups, demonstrated the presence of intramolecular hydrogen bonds. unicamp.brresearchgate.net Both experimental (NMR) and theoretical results indicated that N-H···F and O-H···N interactions play a fundamental role in stabilizing the diequatorial conformer. unicamp.brresearchgate.net The observation of a Nuclear Overhauser Effect (NOE) between the N-H proton and the fluorine atom provided clear experimental evidence for their spatial proximity, supporting the existence of the N-H···F hydrogen bond. unicamp.br

Research on conformationally restricted fluorohydrins has further elucidated the role of these interactions. It was shown that the formation of an intramolecular O-H···F hydrogen bond can attenuate the hydrogen-bond-donating capacity of the alcohol. soton.ac.uknih.gov This effect demonstrates that the intramolecular interaction is strong enough to compete with and modify the electronic effect of the highly electronegative fluorine atom. nih.gov The strength of this interaction is highly dependent on the geometry and the dihedral angle between the substituents. nih.gov

| System | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| 2-Fluoro-phenylaminocyclohexanol | N-H···F and O-H···N | Stabilization of the diequatorial conformer. | unicamp.brresearchgate.net |

| Conformationally restricted fluorohydrins | O-H···F | Attenuation of the alcohol's hydrogen-bond donating capacity. | soton.ac.uknih.gov |

| syn-4-Fluoropentan-2-ol | O-H···F | Large J-coupling (6.6 Hz) observed between OH proton and fluorine. | southampton.ac.uk |

| 4-Anilino-5-fluoroquinazolines | N-H···F | Large through-space J-coupling (19 ± 1 Hz) observed. | nih.gov |

Elucidation of Reaction Pathways in Fluorination Processes

The direct fluorination of C(sp³)–H bonds in aliphatic amines is a challenging yet highly desirable transformation. Recent studies have shed light on palladium-catalyzed γ-C(sp³)–H fluorination of free amines using a transient directing group strategy. nih.gov Computational studies of these reactions suggest a Pd(II)/Pd(IV) catalytic cycle, where the oxidative addition of the fluorinating agent to the palladium center is often the turnover-determining step. nih.gov The choice of fluorinating agent, such as N-fluoro-2,4,6-trimethylpyridinium salts, and the presence of additives like silver salts can significantly influence the reaction efficiency and selectivity. nih.gov For instance, in the fluorination of cyclohexylamine (B46788) derivatives, the addition of a silver salt was found to be beneficial for methylene (B1212753) C-H fluorination but not for methyl C-H fluorination. nih.gov

Deconstructive fluorination of cyclic amines offers another pathway to access fluorinated acyclic amines. nih.gov This strategy involves the ring-opening of a cyclic amine followed by C(sp³)–F bond formation. The mechanism is proposed to proceed through the oxidation of the cyclic amine to an iminium ion, which is then trapped by water to form a hemiaminal. nih.gov This intermediate can then undergo homolytic ring-opening, mediated by a silver salt, to generate a primary radical that is subsequently trapped by a fluorine source. nih.gov

Mechanisms of Stereoselective Formation of Fluorinated Amines

The stereocontrolled synthesis of fluorinated amines is crucial for controlling the three-dimensional structure of bioactive molecules. Various mechanistic pathways, including nucleophilic substitution, organometallic reactions, and radical-based processes, have been explored to achieve high stereoselectivity.

Nucleophilic Substitution (S_N2) Mechanisms and Stereoselectivity in Cyclic Systems

Nucleophilic substitution (S_N2) reactions are a cornerstone for introducing fluorine into cyclic systems. The stereochemical outcome of these reactions is inherently dependent on the mechanism. A classic S_N2 reaction proceeds with an inversion of configuration at the stereocenter. In the context of cyclic systems like cyclohexylamines, the rigid chair-like conformation often dictates the trajectory of the incoming nucleophile, leading to a high degree of stereoselectivity. lookchem.com The choice of fluorinating agent and solvent can significantly impact the reaction rate and selectivity. For instance, the use of alkali metal fluorides in nonpolar protic solvents like tertiary alcohols has been shown to enhance the nucleophilicity of the fluoride (B91410) ion, facilitating efficient S_N2 substitution. acs.org

The stereoselective formation of α-1,2-cis 2-deoxy-2-fluoro glycosides has been achieved through a phenanthroline-catalyzed glycosylation. nih.gov Density functional theory calculations suggest a double S_N2 displacement pathway, ensuring the stereoselective formation of the α-anomer. nih.gov This highlights the potential of organocatalysis in controlling stereochemistry.

| Reactant | Fluorinating Agent | Solvent | Product | Key Mechanistic Feature |

| Cyclohexyl derivative | Alkali Metal Fluoride | tert-Alcohol | Fluoro-cyclohexane | Enhanced nucleophilicity of F⁻ in nonpolar protic solvent acs.org |

| 2-Deoxy-2-fluoro glycosyl halide | Phenanthroline catalyst | Dichloromethane (B109758) | α-1,2-cis-2-fluoro glycoside | Double S_N2 displacement nih.gov |

Organometallic Reaction Mechanisms and Their Role in Stereocontrol

Organometallic chemistry offers powerful tools for stereoselective synthesis. Palladium-catalyzed reactions, for example, have been extensively studied for C-F bond formation. nih.gov The mechanism often involves a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov The ligands coordinated to the metal center play a crucial role in controlling the stereochemical outcome of the reaction. For instance, the use of chiral ligands can enable enantioselective transformations.

Iridium-catalyzed C-H borylation of fluoroarenes demonstrates the influence of both steric and electronic factors on regioselectivity. The small size and high electronegativity of the fluorine atom facilitate C-H activation and stabilize the resulting Ir-C bond, leading to ortho-borylation. nih.gov

Visible-light-enabled photoredox catalysis has emerged as a mild and efficient method for the stereoselective synthesis of functionalized cyclohexylamine derivatives via [4+2] cycloadditions. researchgate.netrsc.org These reactions proceed through a radical mechanism, and the stereoselectivity can be influenced by the use of chiral catalysts, such as chiral phosphoric acids. researchgate.netrsc.org

Radical-Based Processes in Fluorinated Amine Synthesis

Radical-based fluorination reactions provide an alternative to traditional nucleophilic and electrophilic methods. These reactions often involve the generation of a carbon-centered radical, which then reacts with a fluorine source. Silver(II) fluoride (AgF₂) has been identified as a mild source of fluorine radicals (F•) for the synthesis of organofluorine compounds. chemrxiv.org

The deconstructive fluorination of cyclic amines, as mentioned earlier, proceeds through a radical intermediate. nih.gov Similarly, radical deoxyfluorination of alcohols can be achieved using a combination of a silver nitrate (B79036) catalyst and an electrophilic fluorinating agent like Selectfluor®. researchgate.net These methods offer access to fluorinated compounds from readily available starting materials.

Mechanistic Studies of N-Boc Group Manipulation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org Understanding the kinetics and catalysis of its deprotection is crucial for its efficient and selective removal.

Kinetics and Catalysis in N-Boc Deprotection Reactions

The deprotection of the N-Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.

However, milder and more selective methods for N-Boc deprotection are continuously being developed. Iron(III) salts have been shown to be effective and sustainable catalysts for the selective cleavage of the N-Boc group, even in the presence of other acid-labile protecting groups. csic.es Theoretical studies can help rationalize the catalytic activity of different metals. csic.es

Thermolytic deprotection of N-Boc groups in continuous flow offers an alternative to acid-catalyzed methods. nih.gov Mechanistic studies, including kinetic analysis and computational modeling, suggest a concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. researchgate.net The electrophilicity of the N-Boc carbonyl group has been found to correlate with the reaction rate. researchgate.net Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) have also been shown to promote the thermolytic deprotection of N-Boc compounds, with the reaction being significantly accelerated under microwave-assisted conditions. researchgate.net

| Deprotection Method | Catalyst/Reagent | Key Mechanistic Insight |

| Acid-catalyzed | Strong acids (TFA, HCl) | Protonation of carbonyl, loss of tert-butyl cation fishersci.co.uk |

| Catalytic | Iron(III) salts | Selective cleavage, sustainable catalysis csic.es |

| Thermolytic (Continuous Flow) | Heat | Concerted proton transfer and isobutylene release researchgate.net |

| Thermolytic (Microwave) | Fluorinated alcohols (TFE, HFIP) | Accelerated deprotection researchgate.net |

Mechanistic Investigations of Reactions Involving Trans N Boc 2 Fluorocyclohexylamine Scaffolds

Acyl Nucleophilic Substitution Mechanisms in N-Boc-Protected Amideswikipedia.org

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, valued for its stability under many conditions and its straightforward, acid-labile removal. organic-chemistry.orgmasterorganicchemistry.com When an N-Boc-protected amine is further acylated to form an N-acyl-N-Boc-amide (an acylcarbamate), the reactivity of the system is significantly altered compared to a simple amide. The presence of two carbonyl groups attached to the nitrogen atom creates a unique electronic environment that activates the acyl group for nucleophilic substitution.

The general mechanism for acyl nucleophilic substitution is a two-step addition-elimination process. libretexts.orgrsc.org A nucleophile first attacks the carbonyl carbon of the acyl group, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating a leaving group. In the context of an N-acyl-N-Boc-amide, the N-Boc-amine moiety acts as the leaving group. The electron-withdrawing nature of the Boc group enhances the leaving group ability of the nitrogen atom, making these substrates more susceptible to nucleophilic attack than their simple amide counterparts. sioc-journal.cn

Research into related systems has demonstrated that N-acyl-N-Boc derivatives can serve as effective acylating agents. sioc-journal.cn Furthermore, studies on the transamidation of N-benzyl-N-Boc-amides have shown that these reactions can proceed under neutral, transition-metal-free conditions via a direct acyl nucleophilic substitution pathway, highlighting the inherent reactivity of the acylcarbamate functionality. rsc.org

A notable development in this area is the one-pot conversion of N-Boc-protected amines directly into amides. This transformation involves the in situ generation of an isocyanate intermediate. The reaction of the N-Boc-amine with reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) facilitates the formation of the isocyanate, which is then trapped by a Grignard reagent to yield the desired amide product. rsc.org This method circumvents the need to first acylate the Boc-amine and then perform a separate substitution.

The proposed mechanism for this one-pot amidation is detailed below:

Activation: The N-Boc-protected amine reacts with 2-chloropyridine and trifluoromethanesulfonyl anhydride.

Isocyanate Formation: This activation leads to the elimination of the Boc group and formation of a reactive isocyanate intermediate.

Nucleophilic Attack: A Grignard reagent (R-MgX) acts as the nucleophile, attacking the electrophilic carbon of the isocyanate.

Amide Formation: Subsequent workup yields the final amide product.

This process has been shown to be effective for a range of N-Boc-protected aliphatic and aryl amines, demonstrating broad substrate scope and high yields. rsc.org

Table 1: Representative One-Pot Amidation of N-Boc-Protected Amines with Grignard Reagents rsc.org

| N-Boc-Amine Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Boc-benzylamine | Phenylmagnesium bromide | N-benzylbenzamide | 95 |

| N-Boc-aniline | Ethylmagnesium bromide | N-phenylpropanamide | 93 |

| N-Boc-piperidine | Phenylmagnesium bromide | 1-benzoylpiperidine | 94 |

| N-Boc-pyrrolidine | 4-Methoxyphenylmagnesium bromide | 1-(4-methoxybenzoyl)pyrrolidine | 96 |

Furthermore, the chemoselectivity of nucleophilic attack on related N-aroyl-N-Boc arylamides has been shown to be controllable by the choice of base. The use of lithium hydroxide (B78521) (LiOH) as a base directs amidation to the aroyl carbonyl, producing imides. In contrast, employing potassium tert-butoxide (KOtBu) shifts the reaction pathway, causing the nucleophile to attack the Boc carbonyl, which ultimately results in the formation of N-acylureas. acs.org This divergent reactivity underscores the subtle electronic and steric factors governing reactions on these dicarbonyl systems. For the trans-N-Boc-2-fluorocyclohexylamine scaffold, the stereochemistry of the cyclohexane (B81311) ring and the strong electron-withdrawing effect of the adjacent fluorine atom would be expected to significantly influence reaction pathways and stereochemical outcomes, for instance, by affecting the stability of intermediates in a manner analogous to what has been observed in substituted piperidine (B6355638) systems.

Table 2: Chemoselective Amidation of N-Boc-N-phenylbenzamide acs.org

| Nucleophile | Base | Product Type | Yield (%) |

|---|---|---|---|

| Benzamide | LiOH | Imide | 81 |

| Benzamide | KOtBu | N-Acylurea | 75 |

| 4-Methoxybenzamide | LiOH | Imide | 80 |

| 4-Methoxybenzamide | KOtBu | N-Acylurea | 72 |

Computational Chemistry Applications in the Study of Trans N Boc 2 Fluorocyclohexylamine

Quantum Chemical Calculations for Conformational Analysis

The conformational flexibility of the cyclohexane (B81311) ring, coupled with the presence of two bulky and electronically distinct substituents (fluoro and N-Boc-amino groups), makes the conformational analysis of trans-N-Boc-2-fluorocyclohexylamine a complex challenge. Quantum chemical calculations offer a powerful means to explore this complexity.

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational conformational analysis. nih.gov For cyclohexylamine (B46788) and its derivatives, these methods are employed to locate and characterize the various possible conformations, primarily the chair, boat, and twist-boat forms.

DFT methods, particularly with hybrid functionals like B3LYP, have proven to be a good balance between computational cost and accuracy for systems of this size. acs.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy, especially when electron correlation effects are significant, though at a greater computational expense. nih.gov

For a molecule like trans-N-Boc-2-fluorocyclohexylamine, the process begins with identifying all possible stereoisomers and their corresponding chair conformations. The trans configuration implies that the fluorine and N-Boc-amino groups are on opposite sides of the cyclohexane ring. This leads to two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

Computational chemists use these methods to perform geometry optimizations, starting from an initial guess of the molecular structure. The optimization process systematically alters the atomic coordinates to find a minimum on the potential energy surface, which corresponds to a stable conformer. The output of these calculations provides not only the energy of the conformer but also a wealth of geometric data, such as bond lengths, bond angles, and dihedral angles, which define its three-dimensional structure. researchgate.net

Once the stable conformations are identified, the next step is to determine their relative energies to predict which one is the most populated at a given temperature. For fluorinated cyclohexylamines, the conformational equilibrium is a delicate balance of steric and stereoelectronic effects.

In the case of cis-2-halocyclohexylamines, a combination of dynamic NMR and theoretical calculations has shown a strong preference for the conformer with an equatorial amine group and an axial halogen. nih.govresearchgate.net This preference is largely insensitive to the halogen size and solvent polarity, suggesting the dominance of strong stereoelectronic interactions. nih.gov

For trans-1,2-dihalocyclohexanes, the diequatorial conformer is generally favored, but the energy difference between the diequatorial and diaxial forms is influenced by the nature of the halogen and the solvent. acs.orgresearchgate.net For trans-N-Boc-2-fluorocyclohexylamine, the large size of the N-Boc group would be expected to strongly disfavor the diaxial conformation due to severe 1,3-diaxial interactions.

The table below presents a hypothetical energetic analysis for the two chair conformations of trans-N-Boc-2-fluorocyclohexylamine, based on typical values for monosubstituted cyclohexanes. The A-value (conformational free energy difference) for a fluorine substituent is relatively small, while for a bulky N-Boc-amino group, it is significantly larger.

| Conformer | Fluorine Position | N-Boc-amino Position | Estimated Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| Diequatorial | Equatorial | Equatorial | 0.0 | >99% |

| Diaxial | Axial | Axial | > 4.0 | <1% |

In addition to the chair conformations, the rotation around the C-N bond of the N-Boc-amino group gives rise to different rotamers. Computational studies on related N-acylated systems can be used to estimate the rotational barriers. mdpi.comnih.gov DFT calculations can map the potential energy surface as a function of the relevant dihedral angle, identifying the energy minima corresponding to stable rotamers and the transition states that separate them.

Computational Modeling of Reaction Mechanisms

Understanding the pathways by which trans-N-Boc-2-fluorocyclohexylamine is synthesized is crucial for optimizing reaction conditions and improving yields. Computational modeling provides a molecular-level picture of these reaction mechanisms.

For instance, in the palladium-catalyzed γ-C(sp³)–H fluorination of free amines, computational studies have revealed a Pd(II)/Pd(IV) catalytic cycle. nih.gov The oxidative addition step was identified as the likely turnover-determining transition state for both methylene (B1212753) and methyl fluorinations. nih.gov Similarly, in the deconstructive fluorination of N-acylated cyclic amines, DFT calculations have been used to explore the feasibility of different mechanistic proposals, such as those involving single-electron transfer (SET) or hydrogen-atom transfer (HAT) pathways. nih.govescholarship.org These studies compute the Gibbs free energy profiles for the entire catalytic cycle, providing a detailed energetic landscape of the reaction. nih.gov

The table below illustrates the kind of data that can be obtained from a transition state analysis for a hypothetical fluorination step.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclohexylamine derivative + Fluorinating agent | 0.0 |

| Pre-reaction Complex | Reactants associated in a complex | -5.2 |

| Transition State (TS) | Highest energy point on the reaction coordinate | +22.5 |

| Product Complex | Products associated in a complex | -15.8 |

| Products | Fluorinated cyclohexylamine + Byproduct | -10.3 |

When a reaction can lead to multiple stereoisomers, predicting the selectivity is a key goal of computational modeling. numberanalytics.comrsc.orgrsc.org In the context of synthesizing a specific stereoisomer like trans-N-Boc-2-fluorocyclohexylamine, it is often necessary to employ asymmetric catalysis.

Computational methods can explain and predict the stereochemical outcome of such reactions by comparing the energies of the diastereomeric transition states that lead to the different products. researchgate.net The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be predicted from the difference in the free energies of activation (ΔΔG‡) for the competing pathways.

For example, in the organocatalytic asymmetric fluorination of cyclic ketones, DFT calculations have been used to identify the key transition states and rationalize the observed enantioselectivity. acs.org The models showed that the selectivity arises from subtle steric and electronic interactions between the substrate, the catalyst, and the fluorinating agent in the transition state. acs.orgresearchgate.net Similar approaches have been applied to the asymmetric amination of olefins, where DFT calculations have successfully elucidated the origin of both regioselectivity and stereoselectivity. frontiersin.org By understanding these factors, catalysts and reaction conditions can be rationally designed to favor the formation of the desired stereoisomer. nih.gov

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for studying static structures and reaction pathways, they are often too computationally demanding to capture the dynamic behavior of a molecule in solution over longer timescales. This is where molecular dynamics (MD) simulations become invaluable. rsc.org

MD simulations model the molecule and its solvent environment using a classical force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, MD simulations can track the trajectory of every atom in the system over time, typically on the nanosecond to microsecond timescale. nih.govmdpi.com

For trans-N-Boc-2-fluorocyclohexylamine, MD simulations can provide insights into several key aspects:

Conformational Dynamics: MD can simulate the chair-flipping of the cyclohexane ring and the rotation around single bonds, providing information on the timescales of these processes and the populations of different conformers in a given solvent. researchgate.netacs.org

Solvent Effects: By explicitly including solvent molecules in the simulation, MD can model the specific interactions between the solute and the solvent, such as hydrogen bonding. This allows for a more realistic understanding of how the solvent influences conformational preferences and reactivity. acs.orgnih.gov

Intermolecular Interactions: MD simulations are well-suited for studying how molecules of trans-N-Boc-2-fluorocyclohexylamine interact with each other or with other molecules in solution, such as in the context of self-assembly or binding to a biological target. acs.org

The combination of quantum chemical calculations and molecular dynamics simulations thus provides a comprehensive computational toolkit for the study of trans-N-Boc-2-fluorocyclohexylamine, from its intrinsic properties to its behavior in a complex chemical environment.

Application of Machine Learning in Reaction Prediction and Optimization for Fluorinated Amine Synthesis

The synthesis of complex molecules like trans-N-Boc-2-fluorocyclohexylamine involves navigating a high-dimensional space of reaction parameters, including catalysts, reagents, solvents, and temperature. beilstein-journals.org Traditional optimization methods often rely on chemical intuition or one-variable-at-a-time experimentation, which can be resource-intensive and may not uncover the intricate interactions between variables. semanticscholar.org Machine learning (ML) has emerged as a transformative approach, leveraging data-driven models to predict reaction outcomes, optimize conditions, and accelerate the development of robust synthetic protocols for challenging targets like fluorinated amines. researchgate.net

The application of ML in chemical synthesis can be broadly categorized into two main strategies: global and local models. beilstein-journals.org Global models are trained on large, diverse reaction databases to predict general conditions for new transformations, while local models are fine-tuned on smaller, specific datasets to optimize a particular reaction family. beilstein-journals.org For the synthesis of fluorinated amines, ML algorithms can be trained to predict reaction yields, selectivity, and even potential byproducts, thereby guiding chemists toward the most promising experimental conditions with fewer experiments. beilstein-journals.orgsemanticscholar.org

A significant challenge in synthesizing fluorinated compounds is the precise and selective introduction of the fluorine atom. chinesechemsoc.orgmdpi.com ML models have been successfully developed to address this. For instance, researchers have created models to predict the "fluorination power" of various electrophilic N-F reagents, which is crucial for selecting the right reagent for a specific substrate. rsc.org

A notable application of ML in this area is the optimization of deoxyfluorination reactions, a common method for converting alcohols to fluorides. A study by Doyle and co-workers demonstrated the use of a machine learning model to navigate the complex reaction landscape of deoxyfluorination using sulfonyl fluorides. acs.org The model was trained on a dataset from high-throughput experiments and could accurately predict high-yielding conditions for new, untested alcohol substrates by mapping the relationships between the substrate, reagent, and base. acs.org This approach is highly relevant to the synthesis of trans-N-Boc-2-fluorocyclohexylamine, where a key step could be the fluorination of the corresponding alcohol precursor, trans-N-Boc-2-hydroxycyclohexylamine.

The table below illustrates the type of data used to train such a model, where various parameters are systematically varied to generate outcome data (yield). An ML model can then learn the complex, non-obvious correlations within this data.

Table 1: Illustrative Data Structure for ML-Guided Deoxyfluorination Optimization This table is a representative example based on the principles described in the cited research and does not reflect actual experimental results for the specified substrate.

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| trans-N-Boc-2-hydroxycyclohexylamine | PyFluor | DBU | Acetonitrile | 60 | 85 |

| trans-N-Boc-2-hydroxycyclohexylamine | PhenoFluor | MTBD | Dichloromethane (B109758) | 40 | 72 |

| trans-N-Boc-2-hydroxycyclohexylamine | Sulfonyl Fluoride (B91410) A | DMAP | THF | 80 | 91 |

| trans-N-Boc-2-hydroxycyclohexylamine | XtalFluor | DIPEA | Acetonitrile | 50 | 65 |

Furthermore, machine learning extends beyond just predicting yields to optimizing the entire reaction workflow, often integrated with automated systems. beilstein-journals.org Autonomous self-optimizing flow reactors, for example, use ML algorithms to analyze real-time analytical data and iteratively adjust reaction parameters like flow rate, temperature, and reagent concentration to find the optimal conditions. semanticscholar.org A machine learning-driven workflow for optimizing a photoredox amine synthesis in a continuous-flow reactor has been demonstrated, successfully identifying the most important parameters to achieve high yield. acs.org This methodology could be adapted to optimize the amination step or other transformations in the synthesis of fluorinated cyclohexylamines.

Predictive models are also being developed to understand and predict the properties of amines themselves. Researchers have used ML to create predictive models for the steric properties of highly hindered amines and to correlate chemical structure with oxidative degradation rates, demonstrating the power of ML to forecast chemical behavior based on molecular descriptors. nih.govnih.govacs.orgrsc.org Such models could be invaluable in the early stages of synthesis planning to select for amine precursors or derivatives with desired stability and reactivity profiles.

The table below summarizes various ML strategies and their potential applications in the context of synthesizing a fluorinated amine like trans-N-Boc-2-fluorocyclohexylamine.

Table 2: Machine Learning Strategies and Applications in Fluorinated Amine Synthesis

| ML Strategy | Application | Relevance to Fluorinated Amine Synthesis | Research Example |

| Neural Networks | Predicting fluorination strength of reagents. | Helps select the optimal electrophilic fluorinating agent for the C-F bond formation step. | Prediction of fluorine plus detachment values for N–F reagents. rsc.org |

| Random Forest / Gradient Boosting | Reaction yield prediction and optimization. | Predicts the yield of fluorination or amination reactions under various conditions to guide experimentation. | Deoxyfluorination of alcohols with sulfonyl fluorides. acs.org |

| Bayesian Optimization | Self-optimizing reactors. | Enables autonomous flow reactors to efficiently find optimal temperature, pressure, and stoichiometry for synthesis. | Optimization of photoredox amine synthesis. acs.org |

| Quantitative Structure-Property Relationship (QSPR) | Predicting chemical properties. | Forecasts the stability, pKa, or reactivity of fluorinated amine intermediates and final product based on structure. | Predicting oxidative degradation rates of amines. nih.govacs.org |

Ultimately, the integration of machine learning into the synthesis of fluorinated amines represents a paradigm shift from intuition-based discovery to data-driven design. beilstein-journals.orgsemanticscholar.org By building predictive models from experimental data, chemists can more efficiently navigate complex reaction spaces, reduce the number of required experiments, and accelerate the development of scalable and robust routes to valuable compounds like trans-N-Boc-2-fluorocyclohexylamine.

Synthetic Utility and Further Derivatization of Trans N Boc 2 Fluorocyclohexylamine

trans-N-Boc-2-fluorocyclohexylamine as a Chiral Building Block in Organic Synthesis

The inherent chirality and functional group arrangement of trans-N-Boc-2-fluorocyclohexylamine make it an attractive starting material for asymmetric synthesis. sigmaaldrich.comnih.govrsc.org The "Boc" (tert-butoxycarbonyl) protecting group on the amine allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the nitrogen atom. This protecting group can be readily removed under acidic conditions when desired. google.comorganic-chemistry.orgmerckmillipore.com

Precursor in the Synthesis of Complex Fluorinated Molecules

The presence of a fluorine atom significantly influences a molecule's properties, including its polarity, basicity, metabolic stability, and conformational preferences. beilstein-journals.org Consequently, the development of methods to introduce fluorine into complex molecules is of great interest. idw-online.de trans-N-Boc-2-fluorocyclohexylamine serves as a key precursor for synthesizing more elaborate fluorinated compounds. nih.govbeilstein-journals.org Its structure provides a cyclohexane (B81311) framework with a defined stereochemical relationship between the fluorine and the protected amino group, which can be elaborated upon to build larger, more complex fluorinated entities.

For instance, the development of novel synthetic methods, such as those involving palladium catalysis, allows for the direct introduction of fluorine atoms into complex carboxylic acids, a process that has been traditionally challenging. idw-online.de While not directly starting from trans-N-Boc-2-fluorocyclohexylamine, these advancements highlight the importance of fluorinated building blocks in accessing novel chemical space. The straightforward availability of such building blocks simplifies the synthetic routes to complex targets, avoiding multi-step and often low-yielding fluorination reactions at later stages of a synthesis.

Utilization in the Stereoselective Construction of Saturated N-Heterocycles

Saturated nitrogen-containing heterocycles are prevalent structural motifs in a vast number of pharmaceuticals and biologically active natural products. ewochem.org The stereoselective synthesis of these rings is a cornerstone of modern organic chemistry. beilstein-journals.org trans-N-Boc-2-fluorocyclohexylamine is a valuable precursor for the construction of stereochemically defined N-heterocycles. beilstein-journals.orgd-nb.info

The pre-existing stereochemistry of the starting material can be transferred to the newly formed heterocyclic system. For example, following deprotection of the Boc group, the resulting primary amine can participate in cyclization reactions, forming piperidines, pyrrolidines, or other N-heterocyclic systems. The fluorine atom's influence on the reactivity and conformation of the molecule can be exploited to control the stereochemical outcome of these cyclization reactions. beilstein-journals.org Furthermore, catalytic methods, such as those employing cobalt, have been developed for the modular construction of Csp3-rich N-heterocycles, showcasing the importance of functionalized cyclic starting materials. semanticscholar.org

Role in the Stereoselective Construction of 2-Amino-1,3-Diol Moieties and Analogues

The 2-amino-1,3-diol structural motif is a key component of numerous biologically active compounds, including sphingolipids and certain antibiotics. The stereoselective synthesis of these structures is a significant challenge. While direct examples of the conversion of trans-N-Boc-2-fluorocyclohexylamine to 2-amino-1,3-diol moieties are not extensively detailed in the provided context, the principles of its synthetic utility can be extrapolated.

The vicinal (adjacent) relationship between the fluorine and the amino group in trans-N-Boc-2-fluorocyclohexylamine provides a handle for introducing hydroxyl groups with stereocontrol. For instance, the fluorine atom could be displaced by a hydroxyl group via a nucleophilic substitution reaction, potentially with neighboring group participation from the protected amine to influence the stereochemistry. Alternatively, the cyclohexane ring could be functionalized to introduce the required hydroxyl groups prior to or after manipulation of the existing functionalities. The development of stereoselective methods, such as the aldol-Tishchenko process for synthesizing 1,3-amino alcohols, demonstrates the ongoing interest in accessing these valuable structural motifs. ewochem.org

Chemical Transformations of the N-Boc-2-fluorocyclohexylamine Core

The trans-N-Boc-2-fluorocyclohexylamine core is amenable to a variety of chemical transformations, allowing for further diversification of its structure. These transformations can be broadly categorized into modifications of the cyclohexane ring and functionalization after deprotection.

Stereoselective Modification of the Cyclohexane Ring System

The cyclohexane ring of trans-N-Boc-2-fluorocyclohexylamine can be further functionalized to introduce additional stereocenters and functional groups. The existing stereochemistry of the fluorine and amino groups can direct the stereochemical outcome of subsequent reactions. For example, catalytic C-H activation/arylation reactions have been developed for N-Boc protected benzylamines, demonstrating the potential for direct functionalization of C-H bonds adjacent to the protected amine. nih.gov While this specific example is on a different system, the principle could be applied to the cyclohexane ring.

Furthermore, radical reactions offer a powerful tool for the difunctionalization of cyclic systems. nih.gov The strategic use of radical initiators and catalysts can enable the introduction of various functional groups onto the cyclohexane scaffold with high stereocontrol.

Post-Deprotection Functionalization at the Amine or Fluorine Centers

Removal of the Boc protecting group unveils a primary amine that can undergo a wide array of chemical transformations. organic-chemistry.orgmerckmillipore.com This includes, but is not limited to, acylation, alkylation, sulfonylation, and participation in the formation of new heterocyclic rings. The resulting free amine can be a key handle for coupling with other molecules or for directing further reactions on the cyclohexane ring.

While the carbon-fluorine bond is generally strong, under specific conditions, the fluorine atom can also be a site for functionalization. For instance, it could potentially be displaced by other nucleophiles, although this would require harsh conditions or specific activation. More commonly, the electronic influence of the fluorine atom is exploited to control reactivity at other positions on the ring.

Formation of Ureas and Amides from N-Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. organic-chemistry.org Beyond its protective role, the N-Boc group in compounds like trans-N-Boc-2-fluorocyclohexylamine serves as a versatile functional handle for conversion into other important nitrogen-containing moieties, such as ureas and amides. This derivatization expands the synthetic utility of the parent molecule, allowing for its incorporation into more complex structures with diverse biological and material properties.

Formation of Ureas

The conversion of N-Boc protected amines into ureas is a valuable transformation in medicinal chemistry and materials science. A primary strategy for this conversion involves the in situ generation of an isocyanate intermediate from the N-Boc amine. nih.govorganic-chemistry.org This highly reactive isocyanate is then trapped by a primary or secondary amine to furnish the desired unsymmetrical urea.

One practical, one-pot method employs a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). nih.govorganic-chemistry.org In this process, the reagents facilitate a dehydration reaction of the carbamate (B1207046) to form the isocyanate, which immediately reacts with an amine present in the mixture. nih.gov This approach is noted for its high yields and compatibility with a wide array of amines, including those with sensitive functional groups. organic-chemistry.org

Alternative methods for generating isocyanates from N-Boc systems include the use of reagents like diiodosilane (B1630498) under mild conditions. organic-chemistry.org Furthermore, direct conversion of carbamates to ureas can be achieved using aluminum amide complexes, where trimethylaluminum (B3029685) mediates the reaction between a Boc-protected amine and another amine to yield bi-, tri-, or tetra-substituted ureas. organic-chemistry.org

A distinct approach leverages the reactivity of the Boc group itself. In the presence of a strong base like potassium tert-butoxide (KOtBu), the carbonyl of the Boc group can be attacked by an amide-derived nucleophile. rsc.org This pathway leads to the formation of N-aroylureas through a surprising change in chemoselectivity compared to reactions using other bases like LiOH, which favor imide formation. rsc.org This cation-controlled selectivity highlights the nuanced reactivity of the N-Boc group beyond its simple protective function. rsc.org

Table 1: Selected Methods for the Synthesis of Ureas from N-Boc-Protected Amines

| Method | Reagents | Key Intermediate | Product Type | Reference(s) |

| In situ Isocyanate Formation | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Amine | Isocyanate | Di- and Tri-substituted Ureas | nih.govorganic-chemistry.org |

| Isocyanate Formation | Diiodosilane | Isocyanate | Ureas | organic-chemistry.org |

| Direct Carbamate Conversion | Trimethylaluminum, Amine | Aluminum Amide Complex | Bi-, Tri-, and Tetra-substituted Ureas | organic-chemistry.org |

| Chemoselective Boc-Acylation | Potassium tert-butoxide (KOtBu), Aroyl Amide | Acylurea | N-Aroylureas | rsc.org |

Formation of Amides

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. nih.gov While typically achieved by coupling a carboxylic acid with a primary or secondary amine (often after deprotection of the Boc group), several methods exist for the direct or one-pot conversion of N-Boc amines into amides.

Acyl halide-methanol mixtures serve as efficient reagents for the one-pot transformation of tert-butyl carbamates into amides. organic-chemistry.org This method provides a direct route to the corresponding amide without isolating the deprotected amine intermediate. Another advanced strategy involves a rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines, which effectively forms secondary benzamides while tolerating acid-labile functional groups. organic-chemistry.org

More commonly, the N-Boc amine, such as trans-N-Boc-2-fluorocyclohexylamine, would first be deprotected under acidic conditions to liberate the free amine. This amine is then coupled with a carboxylic acid using a wide variety of modern coupling reagents. researchgate.net The fundamental principle involves the activation of the carboxylic acid to make it a more reactive electrophile for the amine nucleophile. researchgate.net Reagent systems such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) have been shown to be highly effective for the mild and rapid synthesis of amides under ambient conditions. nih.gov This method proceeds through a highly reactive N-acyl imidazolium (B1220033) intermediate. nih.gov

Additionally, research has shown that N-Boc amides can undergo base-promoted transamidation with various alkyl- and arylamines, demonstrating another pathway to modify amide structures where a Boc group is already part of the amide nitrogen. unimi.it

Table 2: Selected Methods for Amide Formation Involving N-Boc-Protected Amines

| Method | Reagents/Catalyst | Reaction Type | Utility | Reference(s) |

| Direct Conversion | Acyl halide-methanol mixtures | One-pot carbamate to amide conversion | Direct synthesis from N-Boc amine | organic-chemistry.org |

| Catalytic Coupling | Rhodium catalyst, Arylboroxine | Cross-coupling | Synthesis of secondary benzamides | organic-chemistry.org |

| Standard Coupling (Post-Deprotection) | TCFH, NMI, Carboxylic Acid | Carboxylic acid activation | General and efficient amide synthesis | nih.gov |

| Transamidation | Base (e.g., KOtBu) | Nucleophilic acyl substitution | Modification of existing N-Boc amides | unimi.it |

Q & A

Q. What databases are recommended for accessing physicochemical data on trans-N-Boc-2-fluorocyclohexylamine?

- Methodological Answer : Prioritize NIST Chemistry WebBook for spectroscopic data and SciFinder for synthetic protocols. Avoid non-curated sources (e.g., BenchChem). Use CAS RN 39765-80-5 for precise searches in PubMed and Reaxys .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions

Q. How does the axial fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The fluorine’s electronegativity increases ring strain, enhancing susceptibility to SN2 reactions . Quantify kinetics via NMR by monitoring fluoride displacement rates under varying conditions (e.g., DMF vs. THF). Compare activation energies with non-fluorinated analogs using Arrhenius plots .

Q. What experimental strategies can resolve contradictions between computational and empirical data on Boc-group stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen vs. air to assess oxidative stability.

- DFT Calculations : Compare predicted bond dissociation energies (B3LYP/6-31G*) with experimental TGA results. Discrepancies >10% suggest solvation or crystal-packing effects .

- In-situ IR : Monitor carbonyl stretching (ν ~1680 cm) during heating to detect premature Boc cleavage .

Q. How can researchers optimize catalytic conditions for enantioselective synthesis of the trans-isomer?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s Co-salen for epoxidation or Noyori-type catalysts for hydrogenation). Use a Design of Experiments (DoE) approach to vary temperature, pressure, and solvent polarity. Analyze enantiomeric excess (ee) via chiral GC or HPLC and model responses using ANOVA .

Q. What advanced NMR techniques differentiate cis- and trans-isomers in dynamic equilibrium?

- Methodological Answer :

Q. Q. How do solvent effects and pH alter the conformational stability of trans-N-Boc-2-fluorocyclohexylamine?

- Methodological Answer :

- MD Simulations : Run 100-ns trajectories in explicit solvents (water, DMSO) using AMBER. Measure chair-flipping rates via dihedral angle tracking.

- Potentiometric Titration : Determine pK shifts caused by fluorine’s inductive effects; correlate with conformational changes observed in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.